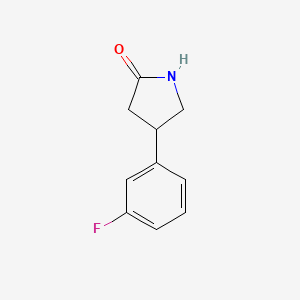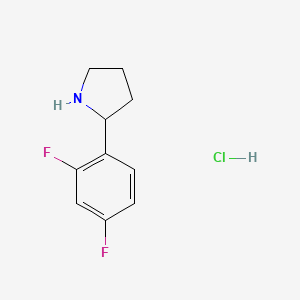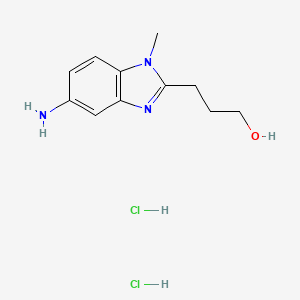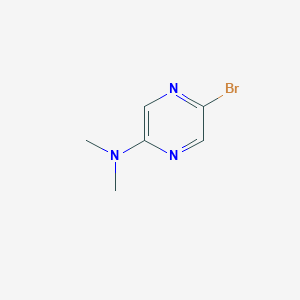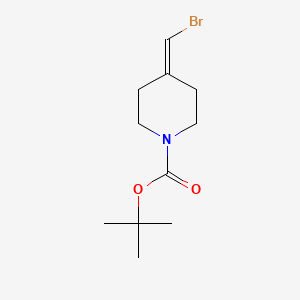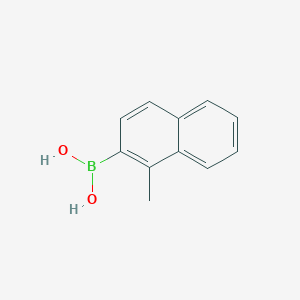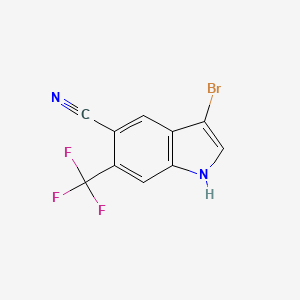
3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile
Overview
Description
Compounds like “3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile” belong to a class of organic compounds known as indoles . Indoles are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of “3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile” would likely include a bromine atom attached to the third carbon of the indole ring, a trifluoromethyl group attached to the sixth carbon, and a carbonitrile group attached to the fifth carbon .Chemical Reactions Analysis
The chemical reactions involving “3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile” would depend on the specific conditions and reagents used. For example, the bromine atom might be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile” would depend on its specific molecular structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, affecting its solubility and stability .Scientific Research Applications
1. Neuropharmacology
Studies have investigated the effects of serotonin receptor agonists and antagonists, including indole derivatives, on sleep and waking patterns in rats. These investigations have elucidated the role of serotonin 5-HT(2A) receptor mechanisms in regulating sleep architecture, particularly the effects on waking and slow wave sleep (Monti & Jantos, 2006).
2. Analytical Chemistry in Cancer Research
Indole derivatives have been analyzed for their metabolic transformations in the gastrointestinal environment of colorectal cancer models. The use of desorption/ionization on porous silicon imaging has allowed the mapping of these metabolites, revealing insights into their solubility, activity, and toxicity throughout the gut. This analytical approach provides crucial information for identifying therapeutic components and understanding the complex interplay between indole derivatives and cancer pathways (Rudd et al., 2019).
3. Chemoprevention and Cancer Research
Indoles, including specific bromo-indole derivatives, have been studied for their potential antischistosomal and anticarcinogenic activities. These studies suggest that the modification of the indole nucleus can lead to the development of a series of agents with significant therapeutic potential in treating schistosomiasis and in inhibiting carcinogen-induced neoplasia (Khan, 1983), (Wattenberg & Loub, 1978).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF3N2/c11-8-4-16-9-2-7(10(12,13)14)5(3-15)1-6(8)9/h1-2,4,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMAIEYRGNKDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1C(=CN2)Br)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901219017 | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901219017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |
CAS RN |
1186404-83-0 | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186404-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901219017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



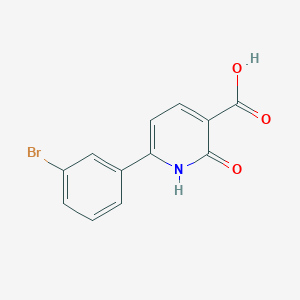
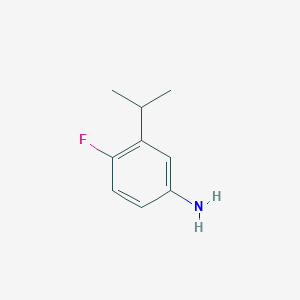


![6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1439350.png)

